![molecular formula C15H10ClFN2 B1452343 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline CAS No. 885277-53-2](/img/structure/B1452343.png)
4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline
Overview
Description
Molecular Structure Analysis
Again, the specific molecular structure analysis for “4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline” is not available. There is some information on “4-Chloro-2-fluorophenyl isocyanate” which has a molecular weight of 171.56 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline” are not available. For “4-Chloro-2-fluorophenyl isocyanate”, it has a molecular weight of 171.56 .Scientific Research Applications
Biochemical Properties and Therapeutic Applications
Chloroquine Derivatives for Disease Management
Research into chloroquine (CQ) and its derivatives, including compounds with similar structures to 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline, highlights their biochemical properties and potential for repurposing in various infectious and non-infectious diseases. Notably, efforts to repurpose CQ derivatives for cancer therapy and other diseases are based on their biochemical mechanisms, suggesting a broader application in therapeutic interventions beyond their antimalarial use (Njaria et al., 2015).
Fluorescent Chemosensors
The development of fluorescent chemosensors based on DFP compounds, which share structural similarities with quinazoline derivatives, demonstrates the application of these compounds in detecting various analytes. These chemosensors exhibit high selectivity and sensitivity, highlighting the utility of quinazoline derivatives in analytical chemistry (Roy, 2021).
Synthetic Methodologies
Advances in the synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, underline the importance of quinazoline derivatives in pharmaceutical manufacturing. These methodologies address challenges in synthesizing key intermediates for medicinal compounds, suggesting the significance of quinazoline frameworks in drug development (Qiu et al., 2009).
Antioxidant Activity Assessment
The evaluation of antioxidant activities using various assays, including those based on quinazoline derivatives, provides insights into their potential health benefits. These studies contribute to understanding the antioxidant capacity of compounds, which is crucial in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Safety and Hazards
properties
IUPAC Name |
4-chloro-2-(2-fluorophenyl)-6-methylquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2/c1-9-6-7-13-11(8-9)14(16)19-15(18-13)10-4-2-3-5-12(10)17/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIURJRDMJCUSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2Cl)C3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696109 | |
Record name | 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline | |
CAS RN |
885277-53-2 | |
Record name | 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885277-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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